3-{[(1H-indol-4-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
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Overview
Description
3-{(1H-indol-4-yl)methylamino}-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that combines an indole moiety with a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(1H-indol-4-yl)methylamino}-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 1H-indole with propargyl bromide to introduce the prop-2-yn-1-yl group. This is followed by the reaction with thiolane-1,1-dione under basic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{(1H-indol-4-yl)methylamino}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane ring to a thiol or thioether.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro or halogenated derivatives of the indole ring.
Scientific Research Applications
3-{(1H-indol-4-yl)methylamino}-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{(1H-indol-4-yl)methylamino}-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The thiolane ring may also interact with cellular components, affecting redox balance and signaling pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-{(1H-indol-4-yl)methylamino}-1lambda6-thiolane-1,1-dione: shares structural similarities with other indole derivatives and thiolane-containing compounds.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure.
Thiolane-1,1-dioxide: A compound with a similar thiolane ring but different substituents.
Uniqueness
The unique combination of an indole moiety with a thiolane ring in 3-{(1H-indol-4-yl)methylamino}-1lambda6-thiolane-1,1-dione provides distinct chemical and biological properties. This dual functionality allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-9-18(14-7-10-21(19,20)12-14)11-13-4-3-5-16-15(13)6-8-17-16/h1,3-6,8,14,17H,7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKFTTGOCSUIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=C2C=CNC2=CC=C1)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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